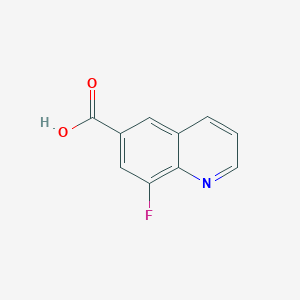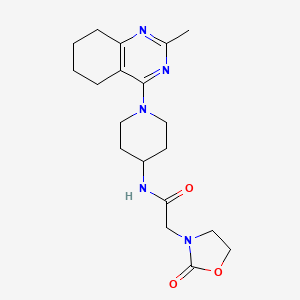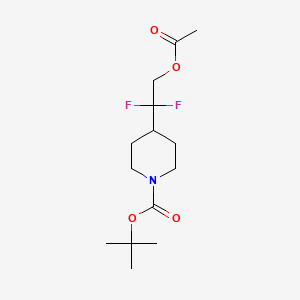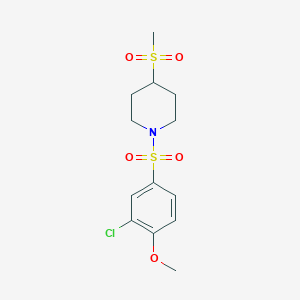
8-Fluoroquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoroquinoline-6-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties, making it a compound of significant interest in various fields of scientific research .
Mechanism of Action
Target of Action
The primary target of 8-Fluoroquinoline-6-carboxylic acid is bacterial DNA gyrase . This enzyme is crucial for bacteria reproduction, and the compound’s interaction with it results in a high level of antibacterial activity .
Mode of Action
This compound: inhibits bacterial DNA gyrase . This inhibition disrupts the replication process of the bacteria, thereby preventing their multiplication and growth .
Biochemical Pathways
The action of This compound affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to the cessation of bacterial reproduction and growth .
Pharmacokinetics
The ADME properties of This compound Fluoroquinolones, in general, are known for their enhanced penetration ability through cell membranes , which could suggest good bioavailability.
Result of Action
The result of the action of This compound is the inhibition of bacterial growth and reproduction . By disrupting the DNA replication process, the compound prevents the bacteria from multiplying, thereby controlling the spread of the bacterial infection .
Biochemical Analysis
Biochemical Properties
They often exert their effects by inhibiting key enzymes such as DNA gyrase, thereby interfering with bacterial DNA replication .
Cellular Effects
They can inhibit bacterial DNA gyrase, disrupting DNA replication and transcription, leading to cell death .
Molecular Mechanism
Fluoroquinolones generally exert their effects by binding to and inhibiting the activity of bacterial DNA gyrase, an enzyme essential for DNA replication .
Temporal Effects in Laboratory Settings
Fluoroquinolones are known to have long-term effects on bacterial populations, including the development of resistance .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 8-Fluoroquinoline-6-carboxylic acid in animal models. Fluoroquinolones are known to have dose-dependent effects in animals, with higher doses often leading to increased antibacterial activity but also increased risk of adverse effects .
Metabolic Pathways
Quinolines can be metabolized through various pathways, often involving cytochrome P450 enzymes .
Transport and Distribution
Fluoroquinolones are known to be distributed widely in the body, reaching various tissues and body fluids .
Subcellular Localization
Fluoroquinolones are known to accumulate in lysosomes due to their basic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoroquinoline-6-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method includes the nucleophilic substitution of a halogen atom with a fluorine atom, followed by cyclization to form the quinoline ring .
Industrial Production Methods: Industrial production methods often utilize large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions are also prevalent in industrial settings to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the quinoline ring to quinolone derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium azide and organolithium compounds are employed for nucleophilic substitution reactions.
Major Products:
Scientific Research Applications
8-Fluoroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 6-Fluoroquinoline-3-carboxylic acid
- 5,8-Difluoroquinoline
- 6-Methoxyquinoline
Comparison: 8-Fluoroquinoline-6-carboxylic acid stands out due to its specific fluorination at the 8th position, which significantly enhances its biological activity compared to other fluorinated quinolines. This unique positioning of the fluorine atom results in distinct chemical properties and a broader spectrum of antibacterial activity .
Properties
IUPAC Name |
8-fluoroquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAGDSDXDXTTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1061650-25-6 |
Source


|
| Record name | 8-fluoroquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2588249.png)


![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2588253.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2588254.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate](/img/structure/B2588261.png)
![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2588264.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2588268.png)

